molecular formula C29H36ClNO2 B611556 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride CAS No. 136647-02-4

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride

Cat. No. B611556
M. Wt: 466.06
InChI Key: ZZSQARULZYQMIG-UHFFFAOYSA-N
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Description

This compound appears to be a piperidine derivative. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). It’s a common backbone structure in many pharmaceuticals and alkaloids.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the benzhydryloxy and methoxyphenyl groups, and the final conversion to the hydrochloride salt. The exact methods would depend on the specific starting materials and reaction conditions.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzhydryloxy and methoxyphenyl groups are aromatic and would contribute to the overall stability of the molecule. The piperidine ring introduces a degree of cyclic strain into the molecule.



Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the amine group in the piperidine ring could act as a nucleophile or base.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the piperidine might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems.


Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis and Antimicrobial Potential : Novel compounds related to 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride have been synthesized and showed promising antioxidant and antimicrobial activities. Particularly, some compounds demonstrated significant antibacterial and antifungal activities (Harini et al., 2014).

Chemical and Pharmacological Studies

  • Optical Isomer Pharmacological Effects : Research on closely related compounds has explored their pharmacological effects, including antihypertensive effects on rats and binding to cardiac membrane homogenates. This indicates potential applications in cardiovascular research (Ashimori et al., 1991).

Antimicrobial Activity

  • Antimicrobial Activity Against Plant Pathogens : Some derivatives of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine have shown significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This suggests potential applications in agricultural research (Vinaya et al., 2009).

Molecular Synthesis and Structure

  • Molecular Synthesis and Analysis : Studies have focused on the synthesis of related compounds and their molecular structures, which can inform the development of new pharmaceuticals and understanding of molecular interactions (Gayathri et al., 2009).

Potential in Neuropharmacology

  • Dopamine Receptor Antagonist for PET : Certain derivatives have been evaluated as potential Dopamine D4 receptor antagonists for Positron Emission Tomography (PET), indicating relevance in neuropharmacological research (Matarrese et al., 2000).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk.


Future Directions

The study and development of piperidine derivatives is an active area of research in medicinal chemistry, due to the prevalence of this motif in biologically active compounds. This particular compound, with its specific substitutions, could be of interest in various fields, depending on its biological activity.


Please note that this analysis is quite general and is based on the typical properties and reactivities of the functional groups present in the molecule. For detailed and accurate information, experimental data and computational studies would be needed. Always consult a professional chemist or a reliable database when dealing with specific compounds.


properties

IUPAC Name

4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO2.ClH/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27;/h2-7,10-17,25,29H,8-9,18-23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSQARULZYQMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693860
Record name 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride

CAS RN

136647-02-4
Record name 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136647-02-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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